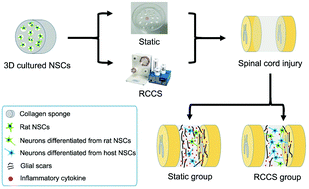Transplantation of collagen sponge-based three-dimensional neural stem cells cultured in a RCCS facilitates locomotor functional recovery in spinal cord injury animals
Biomaterials Science Pub Date: 2022-01-03 DOI: 10.1039/D1BM01744F
Abstract
Numerous studies have indicated that microgravity induces various changes in the cellular functions of neural stem cells (NSCs), and the use of microgravity to culture tissue engineered seed cells for the treatment of nervous system diseases has drawn increasing attention. The goal of this study was to verify the efficacy of collagen sponge-based 3-dimensional (3D) NSCs cultured in a rotary cell culture system (RCCS) in treating spinal cord injury (SCI). The Basso–Beattie–Bresnahan score, inclined plane test, and electrophysiology results all indicated that 3D cultured NSCs cultured in a RCCS had better therapeutic effects than those cultured in a traditional cell culture environment, suggesting that the microgravity provided by the RCCS could enhance the therapeutic effect of 3D cultured NSCs. Our study indicates the feasibility of combining the RCCS with collagen sponge-based 3D cell culture for producing tissue engineered seed cells for the treatment of SCI. This novel and effective method shows promise for application in cell-based therapy for SCI in the future.


Recommended Literature
- [1] Oligo-ethylene-glycol based thin-film composite nanofiltration membranes for effective separation of mono-/di-valent anions†
- [2] Morphology-controllable fabrication of organic microcrystals by solid-phase reactions: revealing morphology-sensitive highly efficient phosphorescence and enhanced near-infrared absorption†
- [3] A pyridinium anionic ring-opening reaction applied to the stereodivergent syntheses of Piperaceae natural products†
- [4] A selective reaction-based fluorescent probe for detecting cobalt in living cells†
- [5] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [6] Back matter
- [7] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [8] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†
- [9] Towards high-throughput microfluidic Raman-activated cell sorting
- [10] Rapid imaging, detection, and quantification of Nosema ceranae spores in honey bees using mobile phone-based fluorescence microscopy†










